6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound belongs to the pyrano[2,3-c]pyrazole class, characterized by a fused pyran-pyrazole ring system. Key structural features include:
- Position 1: A phenyl group.
- Position 3: A propyl chain.
- Position 4: A 2-chloro-6-fluorophenyl substituent.
- Position 5: A carbonitrile group.
- Position 6: An amino group.
The 2-chloro-6-fluorophenyl group introduces steric bulk and electronic modulation, while the propyl chain at position 3 may enhance lipophilicity compared to shorter alkyl chains.
Properties
Molecular Formula |
C22H18ClFN4O |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
6-amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18ClFN4O/c1-2-7-17-20-18(19-15(23)10-6-11-16(19)24)14(12-25)21(26)29-22(20)28(27-17)13-8-4-3-5-9-13/h3-6,8-11,18H,2,7,26H2,1H3 |
InChI Key |
GFLBAOUXRSCWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinated and fluorinated aromatic compounds, amines, and nitriles. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where halogens or other substituents can be introduced using reagents like halogenating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures under specific conditions
Scientific Research Applications
6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Biological Research: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities and therapeutic applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of bonds and interactions, including hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: Dual halogens (Cl, F) in the target compound may improve binding affinity in biological systems compared to mono-halogenated analogs (e.g., 3s, 5d) .
- Alkyl Chain Length : The propyl group (C3) in the target compound increases lipophilicity vs. methyl (C1) in 3s or ethyl (C2) in .
- Aryl Substitutions : Methoxy groups (e.g., 3s) improve solubility but reduce metabolic stability compared to halogenated aryl groups .
Key Observations :
Key Observations :
- Nitro-substituted analogs (e.g., ) show vasorelaxant activity via calcium channel modulation, suggesting halogenated derivatives (like the target) may exhibit similar or enhanced effects .
- Piperazine-containing analogs () could target neurological pathways due to structural similarity to known CNS drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
